5-Amino-1-isopropyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
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Overview
Description
5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is a compound belonging to the spiropyran family. Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light.
Preparation Methods
The synthesis of 5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of indoline derivatives with pyran precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These methods are designed to produce the compound in bulk while maintaining consistency in quality .
Chemical Reactions Analysis
5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: The compound’s photochromic properties make it useful in studying biological processes that involve light-induced changes.
Mechanism of Action
The mechanism of action of 5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one involves its ability to undergo reversible isomerization between its spiropyran and merocyanine forms. This isomerization can be triggered by various external stimuli, including light, temperature, and pH changes. The molecular targets and pathways involved in this process are related to the compound’s interaction with light and its subsequent structural changes .
Comparison with Similar Compounds
Similar compounds to 5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one include other spiropyran derivatives. These compounds share the ability to undergo photochromic changes but differ in their specific structural features and reactivity. For example, indolinooxazolidines and other indoline-based spiropyrans have similar photochromic properties but may have different applications and reactivity profiles .
The uniqueness of 5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one lies in its specific structural configuration, which allows for a distinct set of chemical reactions and applications compared to other spiropyran derivatives .
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-amino-1-propan-2-ylspiro[indole-3,4'-oxane]-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)17-13-4-3-11(16)9-12(13)15(14(17)18)5-7-19-8-6-15/h3-4,9-10H,5-8,16H2,1-2H3 |
InChI Key |
AOUQARGHNCMPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)N)C3(C1=O)CCOCC3 |
Origin of Product |
United States |
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